molecular formula C8H8F3NO B13567806 (2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL

(2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL

Cat. No.: B13567806
M. Wt: 191.15 g/mol
InChI Key: OAFYGENFKMQCKF-LURJTMIESA-N
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Description

(2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a trifluorophenyl group, makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
  • (2R)-2-Amino-2-(3,4-dihydro-2H-1-benzopyran-5-yl)ethan-1-ol
  • (2R)-2-Amino-2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-ol

Uniqueness

What sets (2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL apart from similar compounds is its trifluorophenyl group. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

(2R)-2-amino-2-(2,3,6-trifluorophenyl)ethanol

InChI

InChI=1S/C8H8F3NO/c9-4-1-2-5(10)8(11)7(4)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1

InChI Key

OAFYGENFKMQCKF-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1F)[C@H](CO)N)F)F

Canonical SMILES

C1=CC(=C(C(=C1F)C(CO)N)F)F

Origin of Product

United States

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